Posaconazole-d4
Posaconazole-d4
Orally active labeled triazole antifungal.
Posaconazole-d4 is intended for use as an internal standard for the quantification of posaconazole by GC- or LC-MS. Posaconazole is a broad-spectrum triazole active against various yeasts and molds, including aspergillus, candida, fusarium, and zygomycetes.
Posaconazole-d4 is intended for use as an internal standard for the quantification of posaconazole by GC- or LC-MS. Posaconazole is a broad-spectrum triazole active against various yeasts and molds, including aspergillus, candida, fusarium, and zygomycetes.
Brand Name:
Vulcanchem
CAS No.:
1133712-26-1
VCID:
VC20767815
InChI:
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D
SMILES:
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Molecular Formula:
C37H42F2N8O4
Molecular Weight:
704.8 g/mol
Posaconazole-d4
CAS No.: 1133712-26-1
Cat. No.: VC20767815
Molecular Formula: C37H42F2N8O4
Molecular Weight: 704.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Orally active labeled triazole antifungal. Posaconazole-d4 is intended for use as an internal standard for the quantification of posaconazole by GC- or LC-MS. Posaconazole is a broad-spectrum triazole active against various yeasts and molds, including aspergillus, candida, fusarium, and zygomycetes. |
|---|---|
| CAS No. | 1133712-26-1 |
| Molecular Formula | C37H42F2N8O4 |
| Molecular Weight | 704.8 g/mol |
| IUPAC Name | 2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D |
| Standard InChI Key | RAGOYPUPXAKGKH-YWOVKAAPSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)O)[2H] |
| SMILES | CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
| Canonical SMILES | CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
| Appearance | Assay:≥98% deuterated forms (d1-d4)A solid |
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